Benazepril Dual-Elimination (Renal/Biliary) vs. Enalapril's Predominant Renal Clearance
Benazepril's active metabolite, benazeprilat, is eliminated via a dual pathway involving both renal and biliary routes. In contrast, enalaprilat, the active metabolite of enalapril, is predominantly cleared by the kidneys (~95%). This dual elimination mechanism for benazepril provides a clinically significant advantage, as its clearance is less impacted in patients with mild-to-moderate renal impairment [1]. Specifically, while severe renal impairment (CrCl <30 mL/min) necessitates dosage reduction for both drugs, benazepril's pharmacokinetics are unaltered in patients with mild-to-moderate insufficiency, whereas enalapril's clearance is more directly correlated with renal function from the outset [2].
| Evidence Dimension | Primary Route of Active Metabolite Elimination |
|---|---|
| Target Compound Data | Dual: Renal (~45%) and Hepatic/Biliary (~55%) |
| Comparator Or Baseline | Enalapril (enalaprilat): Primarily Renal (~95%) |
| Quantified Difference | Significant contribution of non-renal clearance (approximately 55% vs. ~5%) |
| Conditions | Comparative pharmacokinetic analysis in canine models and human clinical data |
Why This Matters
This dual-route clearance profile makes benazepril a preferred agent for procurement in populations with a high prevalence of renal comorbidity, as it offers a wider safety margin in mild-to-moderate renal impairment, potentially reducing the frequency of dose adjustments and related monitoring costs.
- [1] Saunders Handbook of Veterinary Drugs. Benazepril entry. Elsevier. View Source
- [2] Gengo FM, et al. The pharmacokinetics of benazepril relative to other ACE inhibitors. Clin Cardiol. 1991;14(8 Suppl 4):IV44-50; discussion IV51-5. PMID: 1893642. View Source
